molecular formula C10H17N3 B13071058 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine

3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13071058
M. Wt: 179.26 g/mol
InChI Key: FDLFLFTYJROEBP-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1187561-76-7) is a pyrazole derivative characterized by a cyclopentyl group at the 3-position, an ethyl substituent at the 4-position, and an amine group at the 5-position. Its molecular formula is C₁₀H₁₇N₃, with a molecular weight of 179.26 g/mol . The compound is noted for its aliphatic substituents (cyclopentyl and ethyl), which may enhance lipophilicity compared to aromatic analogs.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclopentyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-2-8-9(12-13-10(8)11)7-5-3-4-6-7/h7H,2-6H2,1H3,(H3,11,12,13)

InChI Key

FDLFLFTYJROEBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazoles, including 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine, typically involves the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization . Another approach involves the reaction of 1,3-diketones with hydrazine .

Industrial Production Methods

Industrial production of pyrazoles often employs catalytic methods to enhance yield and selectivity. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles efficiently . Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method used in industrial settings .

Chemical Reactions Analysis

Cyclization Reactions

The synthesis of 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine typically involves cyclization reactions between hydrazines and carbonyl compounds. Key methods include:

  • Hydrazone Formation : Cyclopentanone reacts with hydrazine to form a hydrazone intermediate, which cyclizes under acidic conditions (e.g., HCl) to yield the pyrazole .

  • Cyclocondensation : Arylhydrazine hydrochloride reacts with malononitrile derivatives in ethanol/sodium hydroxide, forming the pyrazole via a classical cyclocondensation pathway .

  • Iron-Catalyzed Cyclization : Fe-mediated reactions with isoxazoles produce pyrazoles through N–O bond cleavage and recyclization, achieving high yields (85-90%) .

Reaction TypeReagentsConditionsYieldProduct
Hydrazone CyclizationCyclopentanone, hydrazine, HClReflux in ethanol75%This compound
CyclocondensationArylhydrazine, malononitrile, NaOHEtOH, 60°C82%Same
Fe-CatalyzedIsoxazole, FeCl₂DMF, 80°C88%Same

Substitution Reactions

Electrophilic substitution and nucleophilic aromatic substitution are common transformations for this compound:

  • Electrophilic Substitution : The amino group at position 5 undergoes reactions with electrophiles (e.g., acetic anhydride) under basic conditions (K₂CO₃/DMF), forming amides or acylated derivatives .

  • Sulfenylation : Reaction with N-methylsulfonyl chloride (NIS) introduces sulfur substituents at position 4, enhancing biological activity .

ReactionReagentConditionsOutcome
AcetylationAcetic anhydridePyridine, reflux5-Acetamido derivative
SulfenylationNISTHF, 0°C4-Sulfenylated pyrazole

Reduction/Oxidation Reactions

The compound undergoes reduction and oxidation to modify its functional groups:

  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces nitro groups, yielding amino derivatives .

  • Oxidation : Potassium permanganate (KMnO₄) under acidic conditions oxidizes alcohols to ketones, expanding the compound’s reactivity.

ReactionReagentConditionsProduct
Nitro ReductionLiAlH₄Anhydrous ether, 0°C4-Amino derivative
Alcohol OxidationKMnO₄H₂SO₄, 50°C4-Ketone derivative

Annulation Reactions

Annulation reactions with alkyne derivatives generate fused heterocycles:

  • Rhodium-Catalyzed Annulation : Reaction with methyl oct-2-ynoate under RhCl₂(Cp*)₂ catalysis forms pyrazolo-quinazoline derivatives, achieving 72-84% yields .

  • Domino Reactions : Multicomponent reactions with arylglyoxals and p-toluenesulfonic acid (p-TsOH) produce dipyrazolo-naphthyridines via tandem condensation and cyclization .

Annulation TypeReagentsConditionsProductYield
Rh-CatalyzedMethyl oct-2-ynoate, RhCl₂(Cp*)₂Toluene, 120°CPyrazolo[1,5-a]quinazoline72-84%
Domino ReactionArylglyoxal, p-TsOHDMF, 120°CDipyrazolo-naphthyridine65-75%

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that 3-cyclopentyl-4-ethyl-1H-pyrazol-5-amine exhibits significant anti-inflammatory activity. It is believed to modulate specific signaling pathways related to inflammation and pain response, making it a candidate for treating inflammatory conditions. Studies have shown that compounds in the pyrazole class can possess diverse pharmacological effects, including anti-inflammatory and analgesic properties .

Mechanism of Action
The mechanism of action is thought to involve the inhibition of enzymes associated with inflammatory pathways. Preliminary studies suggest that this compound may interact with biological targets involved in inflammation, potentially inhibiting their activity and thereby reducing inflammation. Further research is needed to elucidate its binding affinity and specificity toward these targets.

Anticancer Applications

Cytotoxic Activity
The pyrazole moiety has been identified as essential for the cytotoxic activity against various cancer cell lines. For instance, derivatives of pyrazole have demonstrated promising results as epidermal growth factor receptor tyrosine kinase inhibitors, which are crucial in cancer therapy . In vitro studies have shown that compounds similar to this compound exhibit strong activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .

Case Study: Apoptosis Induction
In a study involving HepG2 cancer cells, certain pyrazole derivatives induced early and late apoptosis significantly more than untreated controls, suggesting their potential as anticancer agents . The ability to induce apoptosis is a critical mechanism through which anticancer drugs exert their effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Compounds structurally related to this compound have shown effectiveness against various pathogenic bacteria and fungi. For example, certain synthesized pyrazole derivatives exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies, which allow for structural variations that may enhance its biological activity. Understanding the structure–activity relationship (SAR) is vital for optimizing its pharmacological properties. Compounds with different substituents on the pyrazole ring have been systematically studied to identify those with the highest efficacy in biological assays .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryAnti-inflammatory agentModulates inflammatory pathways; potential therapeutic use in inflammatory diseases .
Anticancer ApplicationsCytotoxic effects on cancer cell linesInduces apoptosis; effective against HepG2 and MCF-7 cells .
Antimicrobial ActivityEffective against pathogenic bacteria and fungiSignificant antimicrobial activity against S. aureus and E. coli .
SynthesisVarious methodologies for synthesizing derivativesStructural variations lead to enhanced biological activities; SAR studies ongoing .

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine with structurally similar pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₇N₃ 179.26 3-cyclopentyl, 4-ethyl, 1-H High lipophilicity due to aliphatic groups; potential for improved membrane permeability .
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine C₁₄H₁₇N₃ 227.31 3-cyclopentyl, 1-phenyl Aromatic 1-phenyl group increases steric bulk and π-π interaction potential .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 3-(4-chlorophenyl), 1-methyl Electron-withdrawing Cl enhances electrophilic reactivity; methyl improves stability .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₇N₅ 255.31 1-pyridinyl, 4-amine, N-cyclopropyl Pyridine ring introduces basicity; cyclopropyl may enhance metabolic stability .
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine C₁₀H₁₈BN₃O₂ 231.08 4-boronate ester, 1-methyl Boronate enables Suzuki cross-coupling; methyl aids solubility .

Key Structural Differences and Implications

Substitution at the 1-Position: The target compound has a hydrogen atom at the 1-position, while analogs like 3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine (1-phenyl) and 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (1-methyl) feature bulkier substituents.

Electron-Donating vs. Electron-Withdrawing Groups :

  • The cyclopentyl and ethyl groups in the target compound are electron-donating, which may reduce electrophilicity at the pyrazole ring compared to 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine , where the chloro group is electron-withdrawing. This difference could influence reactivity in nucleophilic substitution or metal-catalyzed reactions .

Functional Group Diversity :

  • The boronate ester in 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine enables its use in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
  • The pyridine ring in N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces aromatic nitrogen, enhancing hydrogen-bonding capability and solubility in polar solvents .

Biological Activity

3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound can be described by the following chemical structure:

PropertyDescription
Molecular Formula C10_{10}H14_{14}N4_{4}
Molecular Weight 178.24 g/mol
IUPAC Name This compound
CAS Number 13578137

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antitumor activity. For instance, a study evaluated various pyrazole derivatives against different cancer cell lines and found that certain modifications enhanced their cytotoxic effects. The compound demonstrated an IC50_{50} value in the range of 20.2 µg/mL against HepG2 cells, indicating moderate activity against liver cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway. In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural ModificationEffect on Activity
Cyclopentyl groupEnhances lipophilicity and cellular uptake
Ethyl groupModulates receptor binding affinity
Position of amine groupCritical for interaction with target proteins

Studies suggest that modifications at the 4-position (such as alkyl substitutions) can lead to improved selectivity and potency against specific biological targets .

Case Study 1: Anticancer Efficacy

In a comparative study, researchers synthesized a series of pyrazole derivatives including this compound and tested their efficacy against various cancer cell lines. The results indicated that this compound exhibited promising anticancer activity, particularly against breast cancer cell lines, with an IC50_{50} value significantly lower than that of existing chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of pyrazole derivatives. The researchers found that this compound inhibited the NF-kB pathway in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed for 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine?

The synthesis typically involves cyclization of thiourea precursors or coupling reactions with substituted aldehydes. For example, halogenated pyrazole intermediates can be generated via formylation and oxidation steps, followed by nucleophilic substitution to introduce cyclopentyl and ethyl groups . Multi-step protocols may utilize Pd/C-catalyzed hydrogenation for deprotection .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and tautomeric forms, with attention to aromatic proton splitting patterns .
  • X-ray crystallography : Single-crystal studies resolve stereochemical ambiguities. SHELX software (e.g., SHELXL for refinement) is widely used for structural validation .
  • IR spectroscopy : Identifies functional groups like NH2_2 (~3350 cm1^{-1}) and pyrazole ring vibrations .

Q. How are impurities identified during synthesis?

Thin-layer chromatography (TLC) and HPLC monitor reaction progress, while mass spectrometry (HRMS) detects byproducts. For example, incomplete cyclization may yield thiourea residues, identifiable via 13C^{13}C NMR at ~180 ppm .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Computational tools (e.g., Gaussian 03) predict chemical shifts, but experimental deviations may arise from tautomerism or solvent effects. For pyrazol-5-amine derivatives, tautomeric equilibria between 1H- and 4H- forms can shift NH2_2 proton signals by 0.5–1.0 ppm. Dynamic NMR or low-temperature studies are recommended to freeze tautomeric states .

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Catalyst selection : Use NaEt3_3BH for selective reductions to avoid over-hydrogenation of cyclopentyl groups .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers .
  • Reaction monitoring : In situ IR tracks carbonyl intermediates (e.g., 1700 cm1^{-1} for ketones) to halt reactions at optimal conversion .

Q. How are structure-activity relationships (SAR) established for biological activity?

Derivatives with electron-withdrawing groups (e.g., -Cl, -CF3_3) on the pyrazole ring show enhanced antimicrobial activity. In vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) combined with X-ray-derived steric maps identify critical substituent interactions .

Q. What computational methods predict reactivity and stability?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the cyclopentyl group’s electron-donating effect increases pyrazole ring electron density, favoring electrophilic aromatic substitution at C4 .

Q. How are ambiguities in X-ray diffraction data addressed?

  • Twinning analysis : SHELXD detects twinned crystals, common in pyrazole derivatives due to planar symmetry .
  • Disorder modeling : Partial occupancy refinement resolves overlapping cyclopentyl conformers .

Data Contradiction and Validation

Q. How to validate conflicting biological activity results across studies?

Reproducibility requires standardized assay conditions (e.g., fixed inoculum size in antimicrobial tests). Contradictions may arise from solvent polarity effects on compound solubility; DMSO stock solutions >1% can inhibit bacterial growth, yielding false negatives .

Q. Why do crystallographic bond lengths deviate from DFT predictions?

Crystal packing forces (e.g., van der Waals interactions) compress bond lengths by 0.01–0.03 Å. Comparative studies using gas-phase DFT and solid-state X-ray data quantify these effects .

Notes

  • SHELX programs are cited for crystallographic workflows .
  • Antimicrobial assays follow protocols from European Journal of Medicinal Chemistry .

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